

Application Notes and Protocols: Receptor Binding Assays for Amphetamine Derivatives

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Compound of Interest

Compound Name: *N*-Benzyl-3,4-DMA hydrochloride

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Introduction

Amphetamine and its derivatives are a class of psychoactive substances that exert their effects by interacting with various neuronal targets. Understanding the binding affinities of these compounds to their respective receptors and transporters is crucial for elucidating their mechanisms of action, predicting their physiological and behavioral effects, and guiding the development of novel therapeutics. This document provides detailed protocols for radioligand binding assays to characterize the interaction of amphetamine derivatives with key molecular targets: the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1).

Radioligand binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that binds specifically to the target of interest. By measuring the displacement of the radioligand by an unlabeled test compound (e.g., an amphetamine derivative), the binding affinity (typically expressed as the inhibition constant, K_i) of the test compound can be determined.

Data Presentation: Binding Affinities of Amphetamine Derivatives

The following table summarizes the binding affinities (K_i , in μM) of common amphetamine derivatives for human monoamine transporters and VMAT2. It is important to note that K_i values can vary between studies due to different experimental conditions. For TAAR1, amphetamines are known to act as agonists, and their potency is often characterized by EC_{50} values from functional assays rather than K_i values from direct binding assays, due to the limited availability of suitable radioligands for human TAAR1 binding studies.^[1]

Compound	DAT (K_i , μM)	NET (K_i , μM)	SERT (K_i , μM)	VMAT2 (K_i , μM)	TAAR1
d-Amphetamine	~0.5 - 0.64 ^[2] ^[3]	~0.07 - 0.1 ^[2] ^[3]	~20 - 40 ^[2] ^[3]	2 ^[4]	Agonist ^[5] ^[6]
Methamphetamine	~0.5 ^[2]	~0.1 ^[2]	~10 - 40 ^[2]	-	Agonist ^[5]
MDMA	~4.87 - 8.29 ^[2] ^[7]	~1.19 - 1.75 ^[2] ^[7]	~0.64 - 2.41 ^[2] ^[7]	7 ^[4]	Weak Agonist ^[5]

Note: "-" indicates data not readily available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters

This protocol is adapted from studies investigating the potencies of psychostimulant drugs on monoamine transporters.^[2]^[3]

Materials and Reagents:

- Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioligands:
 - For DAT: [^3H]WIN 35,428 or a similar selective radioligand.

- For NET: [^3H]Nisoxetine or a similar selective radioligand.
- For SERT: [^3H]Citalopram or a similar selective radioligand.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Unlabeled Ligands: Known high-affinity ligands for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).
- Test Compounds: Amphetamine derivatives of interest.
- 96-well microplates.
- Glass fiber filters (e.g., GF/B or GF/C).
- Cell harvester.
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Add assay buffer, radioligand solution, and membrane preparation.
 - Non-specific Binding (NSB): Add a high concentration of the appropriate unlabeled ligand, radioligand solution, and membrane preparation.
 - Test Compound: Add serial dilutions of the amphetamine derivative, radioligand solution, and membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

- **Filtration:** Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- **Scintillation Counting:** Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the transporter.

Radioligand Binding Assay for Vesicular Monoamine Transporter 2 (VMAT2)

This protocol is based on methods for determining the binding affinity of compounds to VMAT2.

Materials and Reagents:

- **Membrane Preparations:** Membrane preparations from cells expressing VMAT2 or from brain tissue rich in VMAT2 (e.g., striatum).
- **Radioligand:** [³H]Dihydrotetrabenazine ([³H]DTBZ).
- **Binding Buffer:** e.g., 20 mM Tris pH 8.0, 150 mM NaCl.
- **Unlabeled Ligand:** A high concentration of an unlabeled VMAT2 inhibitor like tetrabenazine or reserpine for determining non-specific binding.

- Other materials are as listed for the monoamine transporter assay.

Procedure:

The procedure is similar to the monoamine transporter assay, with the following key considerations:

- Assay Setup:
 - Total Binding: Membrane preparation and [^3H]DTBZ.
 - Non-Specific Binding: Membrane preparation, [^3H]DTBZ, and a high concentration of unlabeled VMAT2 inhibitor.
 - Competition Binding: Membrane preparation, [^3H]DTBZ, and a range of concentrations of the amphetamine derivative.
- Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
- Filtration and Counting: Follow the same steps as for the monoamine transporter assay.

Data Analysis:

The data analysis follows the same principles as described for the monoamine transporter assay to determine the IC₅₀ and subsequently the K_i value for the test compound at VMAT2.

Radioligand Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)

This protocol is adapted from a method described for a mouse TAAR1 binding assay.

Materials and Reagents:

- Membrane Preparations: Membranes from HEK-293 cells stably expressing mouse TAAR1.
- Radioligand: A specific TAAR1 radioligand, such as [^3H](S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.

- Binding Buffer: HEPES-NaOH (20 mM, pH 7.4) containing 10 mM MgCl₂ and 2 mM CaCl₂.
- Unlabeled Ligand: A high concentration of an unlabeled TAAR1 ligand to define non-specific binding.
- Other materials are as listed for the previous assays.

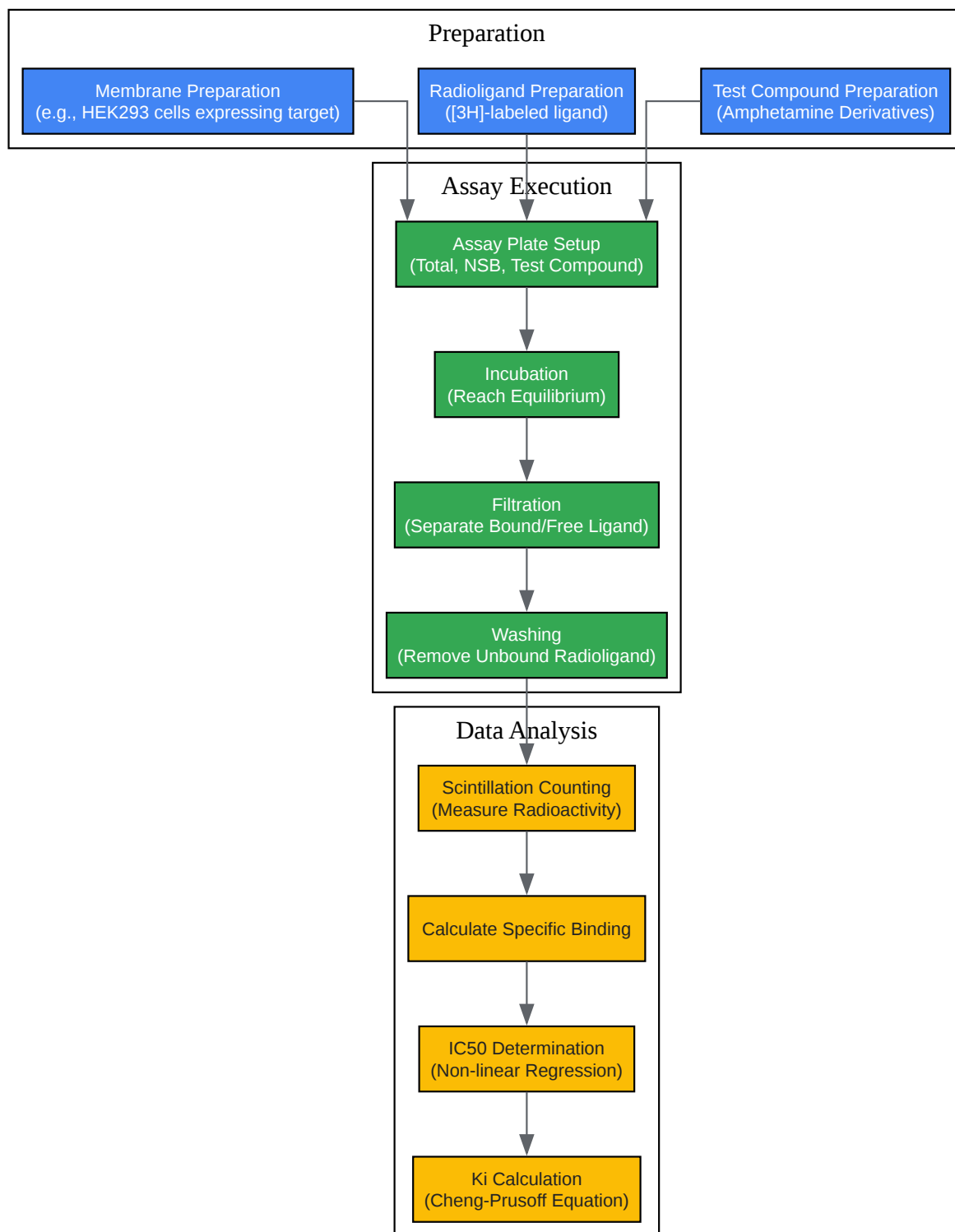
Procedure:

- Membrane Preparation: Homogenize frozen cell pellets in HEPES-NaOH buffer with EDTA, followed by centrifugation and resuspension to isolate the membrane fraction.
- Assay Setup: In a 96-well plate, combine the test compounds, the radioligand (at a concentration close to its K_d value), and the membrane preparation in the binding buffer.
- Incubation: Incubate the plate for 1 hour at 4°C.
- Filtration and Counting: Follow the same filtration and scintillation counting steps as described in the previous protocols.

Data Analysis:

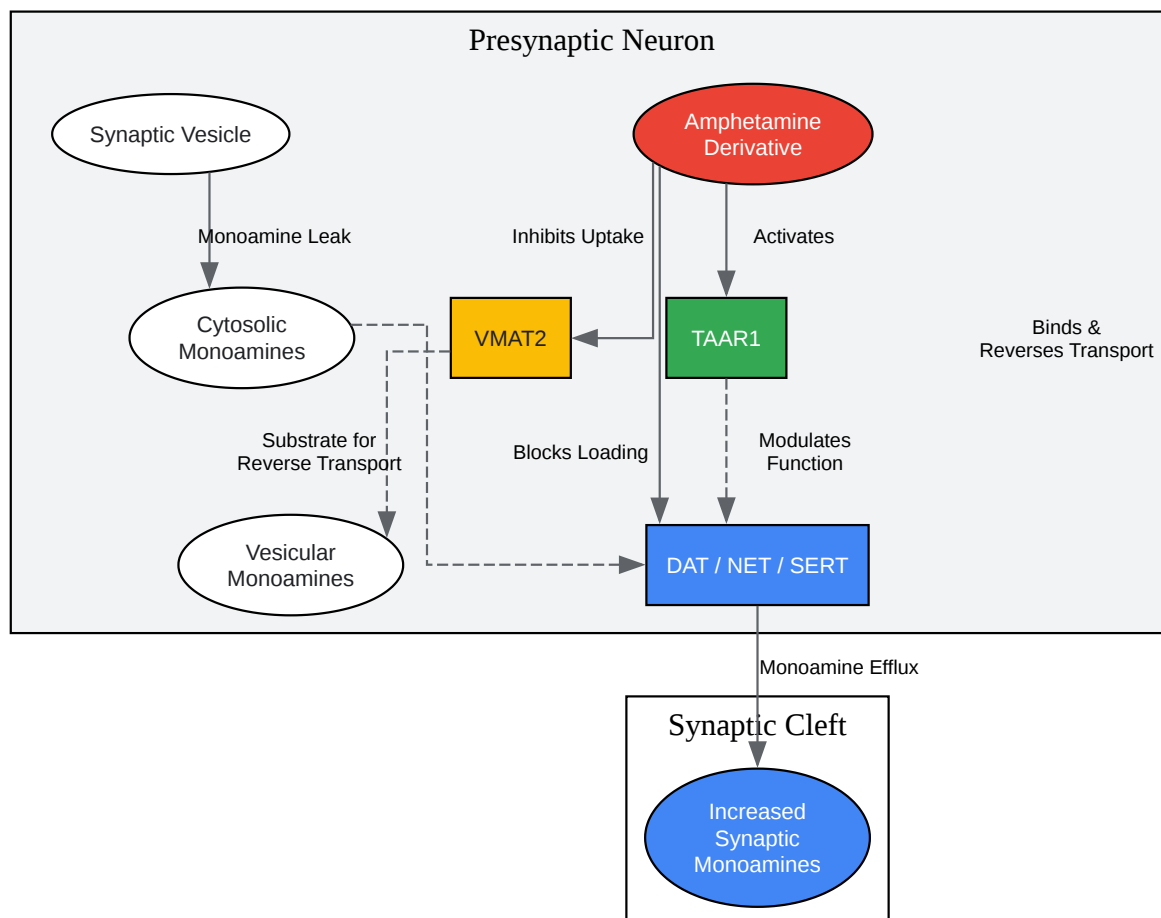
Data analysis is performed as described for the other receptor binding assays to determine the IC₅₀ and K_i values.

Visualizations



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Caption: Workflow for a typical radioligand receptor binding assay.



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Caption: Simplified signaling pathways affected by amphetamine derivatives.

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